4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol
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Overview
Description
4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol typically involves multi-step organic reactions. One common method involves the alkylation of phenol derivatives with cyclohexyl compounds under controlled conditions. The reaction may require catalysts such as sodium hydroxide or other bases to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenol or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenols. Substitution reactions can lead to halogenated derivatives or other substituted compounds .
Scientific Research Applications
4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals, including antioxidants and polymer additives.
Mechanism of Action
The mechanism of action of 4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with different substituents, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Another analog with sulfone groups, used as a substitute for bisphenol A in some applications.
Bisphenol F: Contains a different bridging group, used in the production of epoxy resins.
Uniqueness
4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
92758-80-0 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-[3-[2-(4-hydroxyphenyl)propan-2-yl]-1-methylcyclohexyl]phenol |
InChI |
InChI=1S/C22H28O2/c1-21(2,16-6-10-19(23)11-7-16)18-5-4-14-22(3,15-18)17-8-12-20(24)13-9-17/h6-13,18,23-24H,4-5,14-15H2,1-3H3 |
InChI Key |
QZEAHPHGDTYUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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